molecular formula C18H16F2N4O B11285246 1-(3-fluoro-4-methylphenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(3-fluoro-4-methylphenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11285246
M. Wt: 342.3 g/mol
InChI Key: ZGOZMTNDQIWJRQ-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methylphenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methylphenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Substitution Reactions: Introduction of the fluoro and methyl groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond between the triazole ring and the substituted phenyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methylphenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce or replace substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluoro-4-methylphenyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: A similar compound with a different substitution pattern.

    1-(3-chloro-4-methylphenyl)-N-(4-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: A compound with chlorine substituents instead of fluorine.

Uniqueness

1-(3-fluoro-4-methylphenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both fluoro and methyl groups

Properties

Molecular Formula

C18H16F2N4O

Molecular Weight

342.3 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)-N-(4-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C18H16F2N4O/c1-10-4-6-14(9-15(10)20)24-12(3)17(22-23-24)18(25)21-16-7-5-13(19)8-11(16)2/h4-9H,1-3H3,(H,21,25)

InChI Key

ZGOZMTNDQIWJRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)C)C)F

Origin of Product

United States

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